molecular formula C23H16N2O5 B2646372 (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one CAS No. 867135-98-6

(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one

Cat. No.: B2646372
CAS No.: 867135-98-6
M. Wt: 400.39
InChI Key: KLQYZUACKSMWKH-ZRDIBKRKSA-N
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Description

(E)-3-(3-(Furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a nitro group at position 6, a methyl group at position 1, a phenyl substituent at position 4, and an (E)-configured acryloyl moiety bearing a furan-2-yl group at position 3. The nitro group at position 6 distinguishes it from most reported analogs, which typically feature chloro or methoxy substituents at this position . The furan-containing acryloyl group may influence electronic properties and binding interactions compared to heterocyclic or aromatic substituents in similar compounds .

Properties

IUPAC Name

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-1-methyl-6-nitro-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-24-19-11-9-16(25(28)29)14-18(19)21(15-6-3-2-4-7-15)22(23(24)27)20(26)12-10-17-8-5-13-30-17/h2-14H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQYZUACKSMWKH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C(C1=O)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Introduction:

    Acryloyl Group Addition: The acryloyl group can be introduced via a Heck reaction, where the quinoline derivative is reacted with acryloyl chloride in the presence of a palladium catalyst.

    Nitration and Methylation: The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids. Methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various organic reactions involving quinoline derivatives and furan-based compounds. The use of furan in the synthesis enhances the reactivity and biological properties of the resulting derivatives. The molecular structure includes a quinoline core, which is known for its pharmacological activities, combined with a furan moiety that contributes to its unique chemical behavior.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one and related compounds. For instance, analogs of quinoline derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
3bMDA-MB23128Inhibition of Hsp90 client protein degradation
4ePC-335Induction of apoptosis via CDK inhibition
5bA549 (Lung Cancer)40Disruption of cell cycle progression

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies targeting heat shock proteins, which play crucial roles in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, studies indicate that derivatives exhibit good activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans64 µg/mL
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These results point to the potential use of this compound in treating infections caused by resistant strains of bacteria and fungi .

Case Study 1: Quinoline Derivatives as Anticancer Agents

A series of studies investigated the structure–activity relationship (SAR) of quinoline derivatives, including this compound. The results indicated that modifications at the furan and quinoline positions significantly influenced cytotoxicity against breast and prostate cancer cell lines. The most effective compounds were identified based on their ability to inhibit cell growth and induce apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of furan-containing compounds. The research demonstrated that the incorporation of furan into quinoline structures enhanced their antibacterial and antifungal activities. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Mechanism of Action

The mechanism of action of (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Quinolin-2(1H)-one vs. Quinazolin-4(3H)-one:

  • The target compound’s quinolin-2(1H)-one core differs from quinazolin-4(3H)-one derivatives (e.g., (E)-2-(3-(furan-2-yl)acryloyl)quinazolin-4(3H)-one (6a)) . Quinazolinones generally exhibit lower molecular weights and altered hydrogen-bonding capabilities due to the absence of the quinolinone’s fused benzene ring.

Coumarin Derivatives :

Substituent Effects

Position 6 Substituents :

  • Nitro (target) vs. Chloro/Fluoro : Nitro groups are strongly electron-withdrawing, which may enhance electrophilic reactivity or alter solubility compared to chloro (e.g., BI-69A11, 6-chloro) or fluoro (e.g., compound 42) substituents .
  • Methoxy/Chloro in 4-Hydroxyquinolin-2(1H)-ones: Methoxy or chloro groups at position 6 (e.g., compounds 4B, 4D) influence thermal stability and hydrogen-bonding patterns .

Acryloyl Moiety Variations :

  • Furan-2-yl (target) vs. Benzoimidazol-2-yl : Benzoimidazole-containing analogs (e.g., BI-69A11) demonstrate dual AKT/NF-κB inhibitory activity, with substituents like bromo or fluoro enhancing potency . The furan group’s smaller size and lower electron density may reduce steric hindrance but limit π-π stacking interactions.
  • Pyridinyl or Trifluoromethylphenyl : Pyridine (e.g., compound in ) and trifluoromethylphenyl (e.g., 3l) substituents introduce distinct electronic and steric profiles, affecting binding affinity and metabolic stability .
Physical and Spectroscopic Properties
Compound Core Structure Position 6 Substituent Acryloyl Substituent Molecular Formula Molecular Weight Yield (%) Notable Properties
Target Compound Quinolin-2(1H)-one Nitro (E)-3-(Furan-2-yl) C₂₃H₁₇N₃O₅ 415.39 N/A Predicted high density (~1.3 g/cm³)
BI-69A11 (1) Quinolin-2(1H)-one Chloro Benzoimidazol-2-yl C₂₅H₁₇ClN₃O₂ 426.10 60 Dual AKT/NF-κB inhibition
Compound 42 Quinolin-2(1H)-one Chloro 5-Fluoro-benzoimidazol-2-yl C₂₅H₁₆ClFN₃O₂ 444.09 62 Improved solubility vs. non-fluorinated analogs
6a Quinazolin-4(3H)-one N/A (E)-3-(Furan-2-yl) C₁₄H₁₀N₂O₃ 254.24 ~55 Yellow solid, moderate yield
3m Coumarin N/A (E)-3-(Trifluoromethyl)phenyl C₁₉H₁₁F₃O₃ 344.29 39.9 Lower yield due to steric effects

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro (target) and chloro (e.g., BI-69A11) substituents at position 6 may enhance electrophilicity, favoring interactions with kinase ATP-binding pockets .
  • Heteroaromatic Acryloyl Groups : Benzoimidazole derivatives () show higher inhibitory activity than furan or pyridine analogs, likely due to additional hydrogen-bonding or π-stacking interactions .
  • Fluorine Substitution: Fluorine at position 5 of the benzoimidazole ring (compound 42) improves metabolic stability and solubility compared to non-fluorinated analogs .

Biological Activity

(E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a quinoline backbone with a furan moiety and an acrylamide functional group, which contribute to its unique biological properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies on related chalcones have shown that they induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
HeLa58.85Induction of apoptosis and ROS generation
MCF-764.79Cell cycle arrest and apoptosis

2. Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Similar compounds have demonstrated the ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress-induced cellular damage. The DPPH radical scavenging assay is commonly used to evaluate this activity, with promising results indicating that these compounds can mitigate oxidative damage in cellular models .

Research into the mechanisms by which this compound exerts its biological effects reveals several pathways:

  • Nitrosative Stress Reduction: In studies involving similar compounds, it was found that they could reduce nitrosative stress by decreasing nitric oxide levels and increasing glutathione levels in cells exposed to carcinogens .
  • DNA Protection: Compounds in this class have been shown to protect cellular DNA from damage induced by carcinogens, thereby exhibiting chemopreventive properties .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

Case Study 1: Cytoprotective Effects

A study investigated the cytoprotective effects of a related compound on human colon fibroblast cells. The results indicated significant protection against DNA damage caused by exposure to 4-nitroquinoline 1-oxide (4NQO), showcasing the potential for chemopreventive applications .

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of similar chalcones, demonstrating their ability to scavenge free radicals and reduce oxidative stress markers in vitro. This study provided insights into their potential therapeutic applications in preventing oxidative damage-related diseases .

Q & A

Q. What are the established synthetic routes for (E)-3-(3-(furan-2-yl)acryloyl)-1-methyl-6-nitro-4-phenylquinolin-2(1H)-one, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

  • Friedel-Crafts acylation to introduce the acryloyl group.
  • Nitro-group introduction using nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperatures.
  • Quinolinone core formation via cyclization using acid catalysts (e.g., polyphosphoric acid).
    Optimization Strategies:
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve regioselectivity.
  • Use catalysts like Lewis acids (e.g., AlCl₃) to enhance acylation efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • FT-IR/Raman Spectroscopy:
    • C=O stretch (quinolinone) at 1660–1680 cm⁻¹.
    • NO₂ asymmetric stretch at 1520 cm⁻¹ (IR) and 1340 cm⁻¹ (Raman) .
  • ¹H/¹³C NMR:
    • Quinolinone C-4 phenyl protons as doublets (δ 7.2–7.6 ppm).
    • Furan ring protons as distinct multiplet signals (δ 6.3–7.4 ppm) .

Example Spectral Data:

TechniqueKey PeaksAssignment
FT-IR1675 cm⁻¹Quinolinone C=O
¹H NMRδ 7.45 (d, J=8.2 Hz)C-4 phenyl protons

Advanced Research Questions

Q. How can density functional theory (DFT) resolve discrepancies between experimental and computed spectral data?

Methodological Answer:

  • Perform B3LYP/6-311++G(d,p) calculations to model vibrational frequencies and NMR chemical shifts.
  • Compare computed IR/Raman spectra with experimental data to identify anomalies (e.g., solvent effects, crystal packing).
  • Use scaling factors (0.96–0.98 for IR) to align theoretical and experimental results. Discrepancies >5% may indicate conformational flexibility or intermolecular interactions .

Example Table (DFT vs. Experimental):

Vibration ModeDFT (cm⁻¹)Experimental (cm⁻¹)Deviation (%)
C=O stretch168216750.4
NO₂ stretch152515200.3

Q. What experimental design frameworks are suitable for studying the compound’s photostability under environmental stressors?

Methodological Answer:

  • Adopt a split-plot design with:
    • Main plots: Light intensity (UV vs. visible).
    • Subplots: pH (4–10) and temperature (25–50°C).
  • Use HPLC-MS to quantify degradation products.
  • Apply multivariate ANOVA to isolate significant factors (e.g., pH × temperature interaction) .

Degradation Study Example:

Condition% Degradation (72h)Major Byproduct
UV, pH 745Nitro-reduced derivative
Visible, pH 1012Furan ring-opened product

Q. How does X-ray crystallography elucidate stereoelectronic effects of substituents in the quinolinone scaffold?

Methodological Answer:

  • Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions.
    • The nitro group’s dihedral angle relative to the quinolinone plane impacts π-π stacking.
    • Furan-acryloyl conjugation stabilizes the (E)-configuration via intramolecular hydrogen bonding .

Crystallographic Parameters Example:

ParameterValue
Space groupP2₁/c
Dihedral angle (Nitro)12.5°
R-factor0.042

Q. What strategies mitigate conflicting data in solubility and bioavailability predictions?

Methodological Answer:

  • Combine in silico models (e.g., COSMO-RS, LogP predictions) with experimental validation :
    • Use shake-flask method for solubility measurements in biorelevant media (FaSSIF/FeSSIF).
    • Apply molecular dynamics (MD) simulations to assess membrane permeability.
  • Address discrepancies by adjusting protonation states or considering polymorphic forms .

Example Solubility Data:

MediumPredicted (mg/mL)Experimental (mg/mL)
Water0.120.08
FaSSIF1.451.30

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